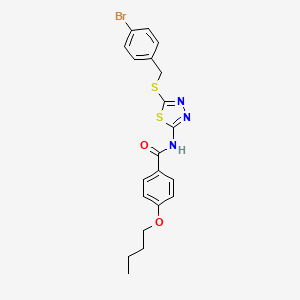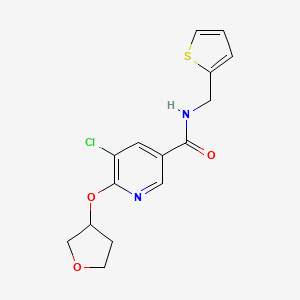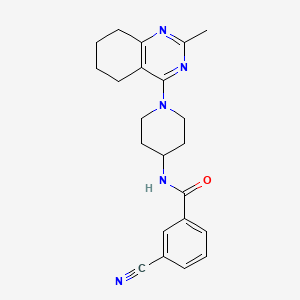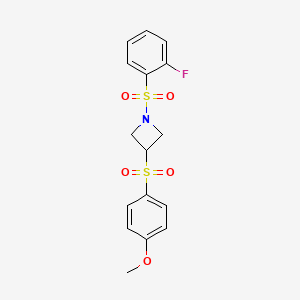
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-butoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
Photodynamic Therapy Application
Compounds with structures related to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-butoxybenzamide, such as zinc phthalocyanines substituted with benzothiazole and thiadiazole derivatives, show promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
A series of benzimidazole derivatives containing thiadiazole, among other heterocyclic rings, were synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds demonstrated significant ABTS scavenging activities and DPPH scavenging activity, indicating their potential in developing treatments or preventive strategies against oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).
Anticancer and DNA Protective Abilities
Novel Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and showed significant biological activities, including high DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific bacteria. Notably, some compounds exhibited cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy (Gür et al., 2020).
Anticonvulsant Activity
Research on derivatives of 1,3,4-thiadiazole highlights their potential as anticonvulsants. One study focused on the development of quality control methods for a promising anticonvulsant derived from 1,3,4-thiadiazole, showing high activity in models of seizure compared to traditional drugs, indicating a positive outlook for these compounds in treating epilepsy (Sych et al., 2018).
Antitumor Activities
A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitumor activities against several human tumor cell lines. Some compounds showed potent inhibitory effects, particularly through apoptosis induction in cancer cells, underscoring the therapeutic potential of these derivatives in oncology (Almasirad et al., 2016).
Antimicrobial Activity and Genotoxicity
Studies on 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, including those with bromobenzyl groups, revealed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, genotoxicity assessments indicated low harmful effects, suggesting their safe use as antibiotics (Al-Smadi et al., 2019).
作用機序
Mode of Action
Based on its structural similarity to other thiadiazole compounds, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or π-π stacking .
Biochemical Pathways
Thiadiazole compounds are known to interfere with various biological processes, including cell signaling, enzyme activity, and gene expression .
Pharmacokinetics
Its metabolism and excretion pathways are currently unknown .
Result of Action
Thiadiazole compounds are known to have various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S2/c1-2-3-12-26-17-10-6-15(7-11-17)18(25)22-19-23-24-20(28-19)27-13-14-4-8-16(21)9-5-14/h4-11H,2-3,12-13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFFJDNXNQRBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2801890.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2801891.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2801893.png)
![Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2801894.png)


methanone](/img/structure/B2801902.png)
![(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one](/img/structure/B2801905.png)
![3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2801906.png)
![(4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine](/img/structure/B2801907.png)
![5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2801908.png)

